![molecular formula C18H15N3O2 B14171605 N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 714927-07-8](/img/structure/B14171605.png)
N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine includes a benzofuran ring fused to a pyrimidine ring, with a methoxyphenyl and a methyl group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine, typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields . The reaction is catalyzed by sodium ethoxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuro[3,2-d]pyrimidin-4-ones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is explored for its use in developing new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various therapeutic effects. For example, it may inhibit certain kinases or interfere with DNA replication in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its inhibitory activity against NF-κB inducing kinase (NIK).
Thieno[3,2-d]pyrimidin-4-amine: Investigated for its potential as a Mycobacterium tuberculosis bd oxidase inhibitor.
N4-Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines: Dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.
Uniqueness
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine stands out due to its unique structural features, such as the methoxyphenyl and methyl groups, which may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
714927-07-8 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N3O2/c1-11-19-16-14-8-3-4-9-15(14)23-17(16)18(20-11)21-12-6-5-7-13(10-12)22-2/h3-10H,1-2H3,(H,19,20,21) |
Clé InChI |
UVRHUKFDGQSOQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=N1)NC3=CC(=CC=C3)OC)OC4=CC=CC=C42 |
Solubilité |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


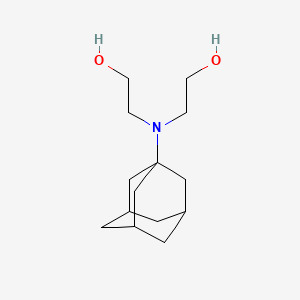
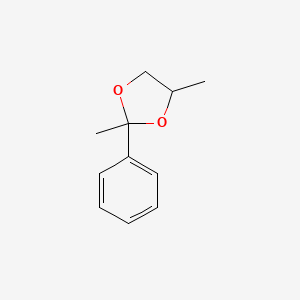
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)
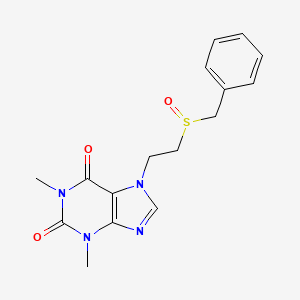
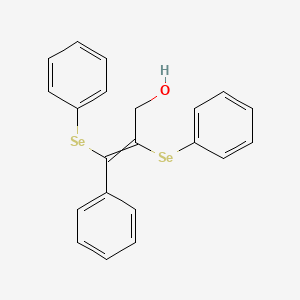
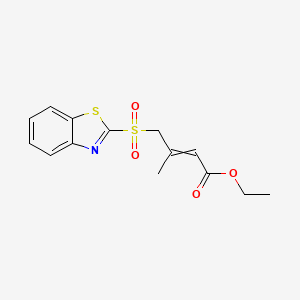
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)
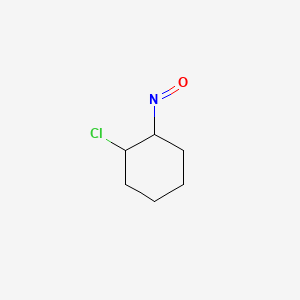
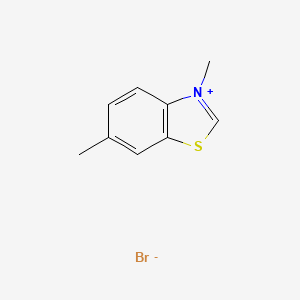
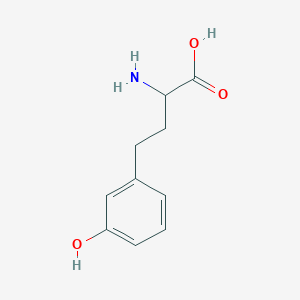
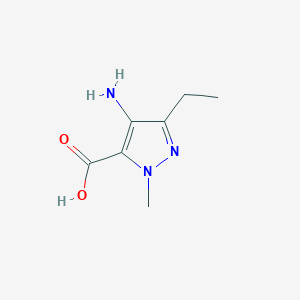
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![Methyl 4-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methoxy}benzoate](/img/structure/B14171596.png)
